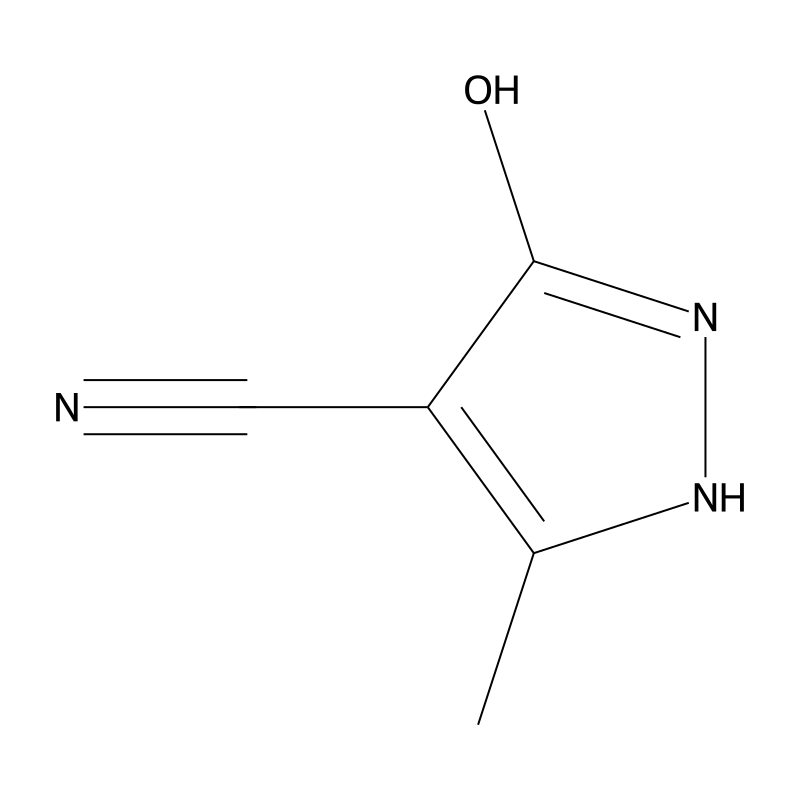

5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound characterized by its pyrazole ring structure, which includes a hydroxyl group and a carbonitrile functional group. Its molecular formula is , and it has a molecular weight of approximately 127.1 g/mol. This compound appears as a white to light brown crystalline solid with a melting point ranging from 220°C to 226°C. It is soluble in water, ethanol, and acetone, but insoluble in ether and benzene .

The compound is notable for its potential applications in the pharmaceutical industry, particularly as a building block for synthesizing various bioactive molecules. Its structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis .

- Oxidation: The hydroxyl group can be oxidized to form a ketone.

- Reduction: The carbonitrile group can be reduced to an amine.

- Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride or hydrogen gas for reduction, and various nucleophiles such as amines or thiols under basic conditions for substitution.

Major Products Formed- Oxidation: Formation of 1-(4-Fluorophenyl)-5-oxo-3-methyl-1H-pyrazole-4-carbonitrile.

- Reduction: Formation of 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-amine.

- Substitution: Various substituted pyrazoles depending on the nucleophile used.

Research indicates that 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile exhibits promising biological activities. It has been studied for its potential as an enzyme inhibitor and receptor modulator, which could lead to therapeutic applications in treating various diseases. Specifically, it has shown anti-inflammatory and anticancer properties, making it a compound of interest in medicinal chemistry .

The mechanism of action involves binding to specific molecular targets, inhibiting enzyme activity, and modulating receptor signaling pathways. These interactions can result in significant biological effects, such as the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Several synthetic routes have been developed for producing 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile:

- Reaction with Sodium Cyanide: This method typically involves the reaction of 4-bromo-5-hydroxy-3-methyl-1H-pyrazole with sodium cyanide followed by hydrolysis.

- Acetic Anhydride Method: Another common synthesis involves the reaction of 4,5-dihydroxy-3-methyl-1H-pyrazole with acetic anhydride in the presence of sodium acetate .

Characterization techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography are employed to confirm the structure of synthesized compounds.

The applications of 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile span several fields:

- Medicinal Chemistry: Utilized as a building block for synthesizing bioactive compounds, including enzyme inhibitors.

- Material Science: Investigated for its potential in developing new materials with specific properties such as fluorescence or conductivity.

- Research: Employed in studies related to pyrazole derivatives that exhibit antitumor and anti-inflammatory activities .

Interaction studies focus on how 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile interacts with various biological targets. These studies typically involve assessing its binding affinity to enzymes and receptors, evaluating its efficacy in inhibiting specific biological pathways, and determining its pharmacokinetic properties.

Such investigations are crucial for understanding the compound's potential therapeutic roles and optimizing its use in drug development.

Several compounds share structural similarities with 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile:

| Compound Name | Structural Features |

|---|---|

| 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | Lacks hydroxyl group |

| 1-(4-Fluorophenyl)-5-hydroxy-1H-pyrazole-4-carbonitrile | Different substitution pattern |

| 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole | Lacks carbonitrile group |

Uniqueness

The uniqueness of 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile lies in its combination of functional groups that confer specific chemical reactivity and biological activity. The presence of both hydroxyl and carbonitrile groups allows for further chemical modifications, enhancing its versatility as a synthetic intermediate and therapeutic agent.

Traditional Synthetic Routes

Traditional synthetic methods for 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile often rely on condensation and cyclization reactions involving malononitrile derivatives and hydrazines. One well-documented approach involves the reaction of dimethyl malonate with formamide compounds (e.g., N,N-dimethylformamide) and alkylating agents (e.g., dimethyl sulfate) under alkaline conditions. This two-step process begins with the formation of an intermediate compound through nucleophilic substitution, followed by cyclization with methylhydrazine or hydrazine hydrate. Acidic hydrolysis and decarboxylation then yield the final product.

Another classical method utilizes malononitrile dimer as a starting material. Reacting this dimer with hydrazine hydrate under controlled pH conditions generates 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, which can undergo further functionalization. For instance, treatment with chloroacetyl chloride introduces chloroacetamide groups, enabling subsequent reactions with nucleophiles such as cyanopyridine thiolates to form hybrid structures. These routes typically employ polar aprotic solvents (e.g., ethanol, acetone) and require temperatures between 40°C and 90°C to achieve yields exceeding 70%.

Table 1: Key Traditional Synthetic Routes

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Dimethyl malonate | DMF, dimethyl sulfate, triethylamine | 75–85 | |

| Malononitrile dimer | Hydrazine hydrate, chloroacetyl chloride | 65–70 |

Green Chemistry Approaches

Recent advances in green chemistry have introduced sustainable methods for synthesizing 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile. A notable example involves mechanochemical synthesis using tannic acid–functionalized silica-coated Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂@Tannic acid) as a magnetically separable catalyst. This approach eliminates solvents and reduces energy consumption by employing ball milling at room temperature. The catalyst facilitates three-component reactions between azo-linked aldehydes, malononitrile, and phenylhydrazine derivatives, achieving yields of 85–92% within 20–40 minutes.

The Fe₃O₄@SiO₂@Tannic acid catalyst enhances reaction efficiency through hydrogen bonding and π-π interactions, which stabilize transition states and accelerate cyclization. After the reaction, the catalyst is easily recovered using an external magnet and reused for up to six cycles without significant loss of activity. This method aligns with green chemistry principles by minimizing waste, avoiding toxic solvents, and reducing reaction times.

Table 2: Green Synthesis Parameters

| Catalyst | Reaction Time (min) | Yield (%) | Reusability (Cycles) | |

|---|---|---|---|---|

| Fe₃O₄@SiO₂@Tannic acid | 20–40 | 85–92 | 6 |

Process Optimization Strategies

Optimizing synthetic protocols for 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile involves refining reaction parameters such as temperature, catalyst loading, and reagent stoichiometry. For traditional routes, increasing the reaction temperature from 40°C to 70°C improves the alkylation efficiency of dimethyl malonate by 15–20%. Similarly, substituting sodium methoxide with triethylamine as the base reduces side reactions, enhancing product purity to >95%.

In green synthesis, varying the catalyst load from 0.05 g to 0.15 g per mmol of substrate reveals that 0.1 g provides optimal yields while maintaining cost-effectiveness. Additionally, switching from conventional heating to ultrasound irradiation reduces cyclization times by 50% without compromising yield.

Table 3: Optimization Outcomes

| Parameter | Optimal Value | Improvement (%) | Reference |

|---|---|---|---|

| Temperature | 70°C | 15–20 | |

| Catalyst load | 0.1 g/mmol | 10 | |

| Ultrasound irradiation | 20 kHz | 50 (time) |

Nucleophilic Substitution Reactions

The hydroxyl group at position 5 of 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile serves as a potential site for nucleophilic substitution. In pyrazole systems, hydroxyl groups can be activated via protonation or conversion to better leaving groups, such as sulfonates or halides, to facilitate displacement. For instance, analogous compounds like 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile undergo substitution with chloroacetyl chloride to form acetamide derivatives, demonstrating the feasibility of acyl substitution at the amino position [6]. By analogy, the hydroxyl group in 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile could react with electrophilic agents such as acyl chlorides or alkyl halides under basic conditions.

The nitrile group at position 4 also participates in nucleophilic additions. Cyanide groups in pyrazole derivatives are known to undergo hydrolysis to carboxylic acids or amides in the presence of strong acids or bases [3]. However, the electron-withdrawing nitrile may stabilize the pyrazole ring, limiting hydrolysis under mild conditions. Instead, the nitrile may act as a directing group in metal-catalyzed substitutions, as seen in palladium-mediated coupling reactions of similar nitrile-containing heterocycles [5].

Drug Design Strategies

The compound 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile serves as a versatile scaffold in modern pharmaceutical development, leveraging the inherent properties of the pyrazole nucleus for strategic drug design approaches [1] [2]. The pyrazole ring system represents a privileged structure in medicinal chemistry, offering exceptional synthetic accessibility and diverse biological activities that span multiple therapeutic areas [3] [4].

Contemporary drug design strategies utilizing this compound focus on structure-based optimization and ligand-based approaches. The unique structural arrangement of functional groups in 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile provides multiple sites for chemical modification, enabling the development of compounds with enhanced selectivity and potency [5] [6]. The hydroxyl group at position 5 significantly enhances hydrogen bonding capacity, while the carbonitrile group at position 4 introduces polarity and enables nucleophilic substitution reactions, facilitating the creation of diverse chemical libraries .

Computational drug design methodologies have proven particularly effective in pyrazole-based drug development. Molecular docking studies, structure-based virtual screening, and quantitative structure-activity relationship modeling have been extensively employed to optimize the pharmacological properties of pyrazole derivatives [5] [6]. These approaches enable researchers to predict binding affinities, assess selectivity profiles, and identify promising lead compounds before synthetic efforts.

The pyrazole scaffold demonstrates remarkable versatility in bioisosteric replacement strategies. The compound can effectively replace various functional groups in existing drugs while maintaining or improving biological activity [9] [4]. This approach has been successfully applied in the development of numerous FDA-approved medications, including Celecoxib, Ruxolitinib, and Crizotinib, where the pyrazole nucleus serves as a core pharmacophore [2] [10].

Fragment-based drug design represents another promising strategy, where 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile serves as a privileged fragment that can be elaborated through various chemical transformations [11] [6]. This approach enables the systematic exploration of chemical space while maintaining drug-like properties and synthetic feasibility.

Enzymatic Inhibition Mechanisms

The enzymatic inhibition profile of 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile derivatives encompasses multiple mechanisms that contribute to their therapeutic efficacy [12] [10]. The compound demonstrates particular effectiveness in protein kinase inhibition, where it competes with adenosine triphosphate for binding to the active site of target enzymes [13] [14].

Competitive inhibition mechanisms represent the primary mode of action for many pyrazole-based kinase inhibitors. The compound binds to the ATP-binding pocket of protein kinases, preventing substrate phosphorylation and downstream signaling [15] [16]. Studies have demonstrated that pyrazole derivatives can achieve high selectivity for specific kinase families, with some compounds showing inhibitory constants in the nanomolar range [14] [17].

The structure-kinetic relationships of pyrazole derivatives reveal important insights into their inhibitory mechanisms. The hydroxyl group at position 5 facilitates hydrogen bonding with key amino acid residues in the enzyme active site, while the carbonitrile group provides additional polar interactions [12] [18]. These structural features contribute to the formation of stable enzyme-inhibitor complexes with favorable thermodynamic profiles.

Mixed inhibition mechanisms have been observed with certain pyrazole derivatives, particularly in cytochrome P450 enzyme systems. Research has shown that pyrazole compounds can bind to multiple sites on the enzyme, resulting in both competitive and non-competitive inhibition patterns [12]. This dual binding mode can lead to complex kinetic behavior and requires careful consideration in drug development.

Allosteric inhibition represents an emerging mechanism for pyrazole-based compounds. Some derivatives demonstrate the ability to bind to sites distinct from the active site, inducing conformational changes that modulate enzymatic activity [19] [20]. This mechanism offers potential advantages in terms of selectivity and reduced likelihood of resistance development.

The enzyme selectivity profiles of pyrazole derivatives are influenced by subtle structural modifications. Studies have demonstrated that introduction of specific substituents can dramatically alter the selectivity profile, enabling the development of highly selective inhibitors for individual enzyme isoforms [13] [10]. This selectivity is crucial for minimizing off-target effects and improving therapeutic windows.